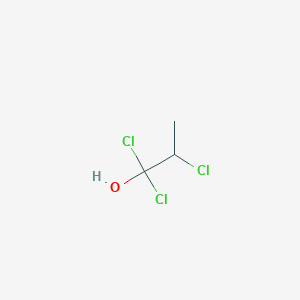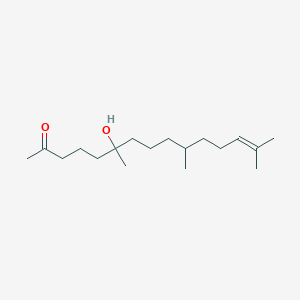
6-Hydroxy-6,10,14-trimethylpentadec-13-EN-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-6,10,14-trimethylpentadec-13-EN-2-one is a chemical compound with the molecular formula C18H34O2 It is known for its unique structure, which includes a hydroxyl group and multiple methyl groups attached to a long carbon chain with a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-6,10,14-trimethylpentadec-13-EN-2-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the aldol condensation of suitable aldehydes and ketones, followed by selective reduction and hydroxylation reactions. The reaction conditions often require the use of strong bases, such as sodium hydroxide, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-6,10,14-trimethylpentadec-13-EN-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 6,10,14-trimethylpentadec-13-EN-2-one, while reduction of the double bond can produce 6-Hydroxy-6,10,14-trimethylpentadecane.
Scientific Research Applications
6-Hydroxy-6,10,14-trimethylpentadec-13-EN-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Hydroxy-6,10,14-trimethylpentadec-13-EN-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and double bond play crucial roles in its reactivity and binding to biological molecules. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 6,10,14-trimethylpentadec-6-en-2-one
- 5,9,13-Pentadecatrien-2-one, 6,10,14-trimethyl-, (E,E)-
Uniqueness
6-Hydroxy-6,10,14-trimethylpentadec-13-EN-2-one is unique due to the presence of the hydroxyl group, which imparts distinct chemical properties and reactivity compared to similar compounds
Properties
CAS No. |
398141-83-8 |
|---|---|
Molecular Formula |
C18H34O2 |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
6-hydroxy-6,10,14-trimethylpentadec-13-en-2-one |
InChI |
InChI=1S/C18H34O2/c1-15(2)9-6-10-16(3)11-7-13-18(5,20)14-8-12-17(4)19/h9,16,20H,6-8,10-14H2,1-5H3 |
InChI Key |
YZAVUTABHVSPKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC(C)(CCCC(=O)C)O)CCC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1S)-1-dimethoxyphosphorylethyl] benzoate](/img/structure/B14241285.png)
![1,8-Bis[(3-ethyloxetan-3-YL)methoxy]octane-2,7-diol](/img/structure/B14241289.png)
![Methyl 4-[(E)-acetyldiazenyl]-2-(hydroxyimino)butanoate](/img/structure/B14241291.png)
![Ethyl [4-(dimethylamino)phenyl]phenylphosphinate](/img/structure/B14241303.png)
![2,4,6-Tris[2-(4-methoxyphenyl)ethenyl]benzene-1,3,5-tricarbonitrile](/img/structure/B14241304.png)
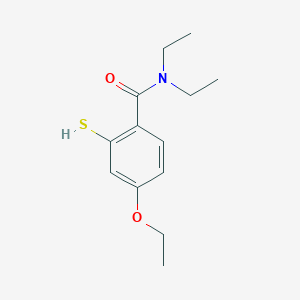
![1-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-3-phenylimidazolidin-2-one](/img/structure/B14241318.png)
![Benzene, [2-[(trifluoroethenyl)oxy]ethoxy]-](/img/structure/B14241321.png)
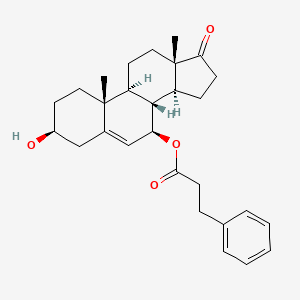
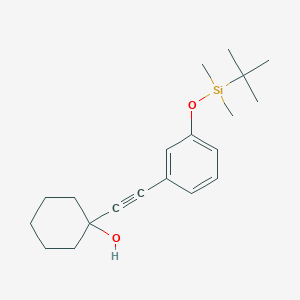
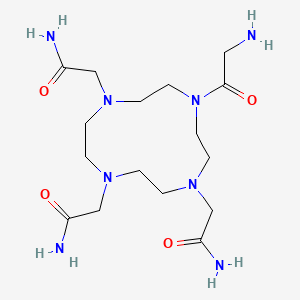
![N-[4-[2-Ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14241342.png)
![Phenol, 3-[(6-quinolinylimino)methyl]-](/img/structure/B14241347.png)
